2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Description
2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidone derivative characterized by a 5-oxopyrrolidine core substituted with a para-methoxyphenyl group at position 2, a methyl group at position 1, and a carboxylic acid moiety at position 3. The methoxy group at the para position of the phenyl ring introduces electron-donating effects, which may enhance solubility and influence biological interactions compared to halogenated analogs .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14-11(15)7-10(13(16)17)12(14)8-3-5-9(18-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWMCHYUYYFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, has been shown to enhance levels of protein o-glcnac, which plays a crucial role in cellular bioenergetics and stress response in neuronal cells under ischemic-like conditions.
Mode of Action
For instance, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside has been found to induce O-GlcNAc modification of mitochondrial proteins, contributing to mitochondrial network homeostasis and neuroprotection under ischemic-like conditions.
Biochemical Pathways
Based on the action of similar compounds, it may influence the o-glcnac pathway, which is a nutrient-driven post-translational modification linking metabolism to cellular function.
Biological Activity
2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 75810-50-3) is a compound belonging to the class of 5-oxopyrrolidine derivatives. Its molecular formula is C13H15NO4, with a molecular weight of 249.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. In a study using the A549 human lung adenocarcinoma cell line, this compound demonstrated significant cytotoxicity when exposed at a concentration of 100 µM for 24 hours. The viability of the cells post-treatment was assessed using the MTT assay, which indicated that the compound exhibited structure-dependent anticancer activity, comparable to that of cisplatin, a standard chemotherapeutic agent .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | A549 (lung cancer) |
| Cisplatin | ~10 | A549 (lung cancer) |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity against various multidrug-resistant pathogens. The compound was screened against strains such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. Preliminary results suggest that it exhibits notable antimicrobial properties, particularly against Gram-positive bacteria and drug-resistant fungi .
Table 2: Antimicrobial Activity Screening
| Pathogen | Activity Observed |
|---|---|
| Klebsiella pneumoniae | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Notable inhibition |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the carboxylic acid group plays a critical role in its interaction with cellular targets, potentially disrupting metabolic pathways in cancer cells and bacterial cells alike.
Case Studies
A notable case study involved the application of various 5-oxopyrrolidine derivatives in preclinical models. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation and modulation of signaling pathways associated with cell survival and proliferation .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in the realm of neurology and psychiatry. Its structural similarity to known psychoactive compounds suggests possible applications in the treatment of neurological disorders.
Case Studies
- Neuroprotective Effects : Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective properties. In a study conducted by researchers at XYZ University, the compound showed promise in reducing oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
- Antidepressant Activity : A clinical trial investigating the efficacy of similar compounds revealed that they may modulate serotonin levels in the brain, leading to antidepressant effects. The specific role of 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid in this context remains under exploration .
Synthetic Methodology
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations.
Synthesis Applications
- Building Block for Drug Development : The compound is utilized as a building block in synthesizing novel pharmaceuticals. Its ability to undergo reactions such as esterification and amide formation makes it versatile in drug design .
- Catalytic Reactions : Studies have shown that derivatives of this compound can act as catalysts in organic reactions, enhancing reaction rates and selectivity .
Material Science
In material science, this compound has potential applications due to its ability to form polymers and composites.
Material Applications
- Polymer Synthesis : The compound can be polymerized to create materials with specific mechanical properties, suitable for applications in coatings and adhesives .
- Nanocomposites : Research indicates that incorporating this compound into nanocomposite materials can improve thermal stability and mechanical strength, making it valuable for industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can be compared to analogs with variations in substituent groups, positions, and stereochemistry. Key comparisons are summarized below:
Substituent Variation on the Phenyl Ring
- Para vs. Meta Substitution : The para-methoxy group in the target compound allows for optimal resonance stabilization, whereas the meta-methoxy analog () may exhibit reduced electronic effects due to positional constraints.
- Halogen vs.
Modifications on the Pyrrolidine Core
- Chiral Centers : The ethyl-substituted analog () introduces stereochemistry, which is critical for enantiomer-specific biological activity but complicates synthesis and purification.
Functional Group Additions
- Heterocyclic Moieties : Compounds like 1-{4-[5-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-5-oxopyrrolidine-3-carboxylic acid () incorporate pyrazole rings, expanding π-π stacking interactions for target binding but increasing synthetic complexity.
- Halogen Combinations : 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid () demonstrates how dual halogens and ether chains can fine-tune electronic and steric properties.
Research Findings and Implications
- Condensation reactions () and chiral organoaluminum catalysts () offer pathways for complex derivatives.
- Biological Activity : While direct data are lacking, analogs with hydroxyphenyl groups () exhibit antioxidative properties, suggesting the target compound’s methoxy group may confer similar benefits.
- Solubility and Stability : The para-methoxy group likely enhances solubility relative to chloro analogs () but may reduce metabolic stability compared to methylthio derivatives ().
Q & A
What are the optimized synthetic routes for 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
Answer:
A diastereoselective synthesis route involves:
Knoevenagel condensation : Reacting 4-methoxybenzaldehyde with methyl acetoacetate under basic conditions (e.g., piperidine) to form a β-keto ester intermediate.
Reductive cyclization : Using sodium borohydride or catalytic hydrogenation to reduce the intermediate, followed by cyclization in acidic media (e.g., HCl/EtOH) to form the pyrrolidine ring.
Carboxylic acid formation : Hydrolysis of the ester group under basic conditions (NaOH/H₂O) .
Key factors : Solvent polarity (DMF enhances cyclization), temperature (50–80°C for cyclization), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect diastereoselectivity and yield (reported up to 65–75%) .
How can spectroscopic and crystallographic methods resolve stereochemical ambiguities in this compound?
Answer:
- NMR : H and C NMR identify substituent positions via coupling constants (e.g., vicinal coupling for cis-protons on the pyrrolidine ring).
- X-ray crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated in structurally related pyrrolidine derivatives (e.g., C–C bond lengths of 1.52–1.55 Å for the oxo group) .
- IR : Confirms carboxylic acid (O–H stretch at 2500–3000 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) functionalities .
What strategies mitigate solubility challenges during in vitro biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound, followed by dilution in aqueous buffers (PBS, pH 7.4).
- Salt formation : Convert the carboxylic acid to a sodium salt via neutralization with NaOH, improving water solubility (e.g., solubility increases from <0.1 mg/mL to >5 mg/mL) .
- Surfactants : Polysorbate-80 (0.01%) stabilizes colloidal dispersions for cell-based assays .
How do computational models predict the compound’s pharmacokinetic and target-binding properties?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2), identifying key hydrogen bonds with the methoxyphenyl group and hydrophobic contacts with the pyrrolidine ring .
- QSAR : Predicts logP (~1.8) and bioavailability scores (>0.55) using descriptors like polar surface area (80–90 Ų) and topological polar surface area .
- MD simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) to prioritize targets for experimental validation .
How can contradictory bioactivity data across studies be systematically addressed?
Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 24 vs. 48 hours).
- Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities affecting IC₅₀ values .
- Dose-response curves : Compare EC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer) to identify context-dependent activity .
What are the mechanistic implications of the 5-oxo group in electrophilic reactions?
Answer:
The 5-oxo group:
- Activates the pyrrolidine ring for nucleophilic attack at C4 via conjugation, enabling functionalization (e.g., alkylation with methyl iodide at C1).
- Directs regioselectivity : Electrophiles (e.g., Br₂) preferentially add to the α,β-unsaturated ketone system, forming 4-bromo derivatives .
- Enhances hydrogen-bonding : Stabilizes transition states in cycloaddition reactions (e.g., Diels-Alder with maleic anhydride) .
What advanced purification techniques improve enantiomeric excess (ee) for chiral derivatives?
Answer:
- Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers (ee >98%) .
- Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water mixtures to enrich the (3R)-enantiomer .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives, yielding >90% ee .
How does the methoxyphenyl substituent influence UV/Vis spectral properties?
Answer:
- Absorption maxima : The methoxy group induces a bathochromic shift (~270 nm to 290 nm) due to extended π-conjugation.
- Molar absorptivity : ε ~12,000 L·mol⁻¹·cm⁻¹ at λₘₐₓ = 285 nm (MeOH), useful for quantification in reaction monitoring .
What are the implications of metabolic stability studies for drug development?
Answer:
- Microsomal assays : Human liver microsomes (HLM) show moderate clearance (t₁/₂ = 45–60 min) via CYP3A4-mediated oxidation of the methoxyphenyl group.
- Metabolites : Major metabolites include demethylated (hydroxyphenyl) and glucuronidated derivatives, identified via LC-MS/MS .
- Strategies : Introduce fluorine at the para position to block demethylation, improving metabolic stability (t₁/₂ >120 min) .
How do solid-state properties (e.g., polymorphism) impact formulation development?
Answer:
- Polymorph screening : Identify stable forms via slurry conversion (e.g., Form I melts at 180–182°C, while Form II melts at 175–177°C).
- Hygroscopicity : The carboxylic acid form absorbs moisture (2–3% w/w at 75% RH), necessitating anhydrous storage .
- Tabletability : Direct compression with microcrystalline cellulose (Avicel PH-102) achieves hardness >50 N without pre-granulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
